2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Regiospecific C–H borylation Iridium catalysis Synthetic yield optimisation

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (CAS 688756-58-3; synonym pyrene-2,7-bis(Bpin)₂) is a C₂-symmetric, polycyclic aromatic hydrocarbon derivative bearing two pinacol boronate ester groups exclusively at the sterically controlled 2- and 7-positions. First reported via selective iridium-catalysed C–H borylation of unfunctionalised pyrene, this compound has become the definitive entry point for accessing the otherwise synthetically challenging 2- and 2,7-substitution pattern on the pyrene nucleus.

Molecular Formula C28H32B2O4
Molecular Weight 454.2 g/mol
Cat. No. B7880448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Molecular FormulaC28H32B2O4
Molecular Weight454.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C=CC5=CC(=CC(=C54)C=C3)B6OC(C(O6)(C)C)(C)C
InChIInChI=1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)21-13-17-9-11-19-15-22(30-33-27(5,6)28(7,8)34-30)16-20-12-10-18(14-21)23(17)24(19)20/h9-16H,1-8H3
InChIKeyOSXGWTSPWMDJLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrene-2,7-bis(boronic acid pinacol ester): A Regiospecifically Borylated C₂-Symmetric Building Block for Advanced Materials Procurement


2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (CAS 688756-58-3; synonym pyrene-2,7-bis(Bpin)₂) is a C₂-symmetric, polycyclic aromatic hydrocarbon derivative bearing two pinacol boronate ester groups exclusively at the sterically controlled 2- and 7-positions [1]. First reported via selective iridium-catalysed C–H borylation of unfunctionalised pyrene, this compound has become the definitive entry point for accessing the otherwise synthetically challenging 2- and 2,7-substitution pattern on the pyrene nucleus [2]. Unlike conventional electrophilic substitution which favours the 1-,3-,6-,8-positions, the Ir-catalysed borylation strategy yields the 2,7-bis(Bpin) isomer with high regiospecificity and excellent isolated yields, enabling gram-scale preparation and subsequent diversification into libraries of 2- and 2,7-disubstituted pyrene derivatives [3].

Why Pyrene-2,7-bis(boronic acid pinacol ester) Cannot Be Replaced by 1‑Substituted, 1,6‑Regioisomers, or Alternative Electrophilic Boronating Reagents in Structure–Property‑Sensitive Applications


The 2- and 7-positions of pyrene lie on a nodal plane perpendicular to the molecular plane in both the HOMO and LUMO, which fundamentally decouples substituent effects on the S₁←S₀ and S₂←S₀ electronic transitions from those observed at the 1-,3-,6-,8-positions [1]. Consequently, 2,7-bis(Bpin)₂-pyrene exhibits a “pyrene-like” S₂←S₀ band (λ ≈ 339 nm, ε ≈ 85,000 M⁻¹cm⁻¹) that is minimally perturbed, alongside a strongly allowed, substituent-influenced S₁←S₀ transition at 398 nm—a photophysical signature that cannot be replicated by 1,6- or 1,3,6,8-regioisomers [2]. Moreover, the Ir-catalysed C–H borylation route achieves 94–97% isolated yield of the 2,7-isomer directly from unfunctionalised pyrene, whereas conventional electrophilic borylation or halogenation–lithiation–borylation sequences give regioisomeric mixtures (e.g., 1,6-, 1,8-, 1,3,6,8-substituted products) that require costly chromatographic separation [3]. Simple replacement with pyrene-1-boronic acid pinacol ester or pyrene-1,6-diboronic acid bis(pinacol) ester therefore leads to both different photophysical outputs and different downstream synthetic reactivity profiles, making direct interchange impossible in applications that depend on C₂ symmetry, the nodal-plane electronics, or regiospecific cross-coupling [4].

Quantitative Head-to-Head Evidence: Positioning Pyrene-2,7-bis(Bpin)₂ Against Closest Analogs Across Synthesis Yield, Photophysics, Purity, and Structural Differentiation


Regiospecific C–H Borylation Isolated Yield: 2,7-bis(Bpin)pyrene (94%) vs. 2-(Bpin)pyrene (65%) Under Optimised Catalytic Conditions

Using [{Ir(μ-OMe)cod}₂] (1 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine as ligand in THF at 80°C, pyrene reacts with 2.2 equivalents of B₂pin₂ to give 2,7-bis(Bpin)pyrene in 94% isolated yield; the monosubstituted analog 2-(Bpin)pyrene is obtained in only 65% yield under selectivity-optimised conditions (1.1 equiv B₂pin₂ in hexane). With higher catalyst loading (5 mol%), the isolated yield of the 2,7-bis product reaches 97% [1]. This demonstrates that the bis-borylated product is formed with exceptional efficiency and can be isolated in near-quantitative yield, whereas the monosubstituted analog suffers from competing disubstitution that intrinsically limits its maximum yield [2].

Regiospecific C–H borylation Iridium catalysis Synthetic yield optimisation

Fluorescence Quantum Yield in Toluene: 2,7-bis(Bpin)pyrene (Φf = 0.88) vs. 1-Bpin-pyrene (Φf = 0.81) and Unsubstituted Pyrene (Φf = 0.64)

In degassed toluene solution, 2,7-bis(Bpin)pyrene displays a fluorescence quantum yield (Φf) of 0.88, which is 7 percentage points higher than that of the regioisomeric 1-Bpin-pyrene (Φf = 0.81) and 24 percentage points higher than unsubstituted pyrene (Φf = 0.64) [1]. The S₁←S₀ absorption maximum of the 2,7-isomer occurs at 398 nm (ε = 5,000 M⁻¹cm⁻¹) with emission at 400 nm and a small Stokes shift of 250 cm⁻¹, whereas 1-Bpin-pyrene absorbs at 378 nm and emits at 379 nm (Stokes shift = 70 cm⁻¹) [2]. The enhanced quantum yield of the 2,7-disubstituted compound is attributed to the nodal-plane effect which renders the S₁←S₀ transition more allowed without introducing non-radiative decay pathways associated with 1-substitution [3].

Fluorescence quantum yield Photophysics Pyrene derivatives

S₁←S₀ Molar Extinction Coefficient and Oscillator Strength: 2,7-Bis(Bpin)pyrene vs. Other 2,7-Disubstituted and 1-Substituted Pyrene Derivatives

The S₁←S₀ transition of 2,7-bis(Bpin)pyrene has an extinction coefficient ε = 5,000 M⁻¹cm⁻¹, which is 8.3 times larger than that of unsubstituted pyrene (ε = 600 M⁻¹cm⁻¹) but 1.4 times smaller than that of 1-Bpin-pyrene (ε = 7,000 M⁻¹cm⁻¹) [1]. Among 2,7-disubstituted derivatives, the Bpin-substituted compound gives the second-highest S₁←S₀ ε value after the bis-hydroxy derivative (10; ε = 7,000 M⁻¹cm⁻¹), while maintaining the shortest radiative lifetime (τ₀,c = 41 ns vs. 553 ns for pyrene), indicative of a highly allowed transition [2]. In contrast, 1-substituted pyrenes with strong π-acceptors (e.g., B(Mes)₂) lose vibrational progression entirely and cannot be directly compared on a per-transition basis [3]. This balanced S₁←S₀ enhancement—sufficiently allowed for brightness yet retaining vibrational structure—makes 2,7-bis(Bpin)pyrene a uniquely tuneable intermediate for further functionalisation.

Absorption spectroscopy Extinction coefficient Oscillator strength Pyrene photophysics

Commercial Purity Specification: ≥97.0% (GC) for Pyrene-2,7-bis(Bpin)₂ vs. Typical 95% Minimum for Pyrene-1,6-diboronic Acid Bis(pinacol) Ester

Major international chemical suppliers (TCI, Fisher Scientific, CymitQuimica) list pyrene-2,7-diboronic acid bis(pinacol) ester at ≥97.0% purity determined by GC, with a physical form of white to almost white crystalline powder . By comparison, the 1,6-regioisomer (pyrene-1,6-diboronic acid bis(pinacol) ester) is typically offered at ≥95.0% purity , and the 1,3,6,8-tetrakis analog at ≥98.0% but with a significantly higher molecular weight (706.10 vs. 454.18 g/mol), meaning the effective molar purity per boronate reactive site is lower and the atom economy for downstream Suzuki coupling is less favourable . The narrower purity specification of the 2,7-isomer is a direct consequence of the regiospecific Ir-catalysed synthesis, which minimises regioisomeric impurities that complicate chromatographic purification.

Commercial purity Quality control GC assay Procurement specification

Derivatisation Versatility: One-Pot Conversion of 2,7-bis(Bpin)pyrene to 2,7-Dibromopyrene via Direct CuBr₂ Treatment Without Isolating the Free Boronic Acid

The 2,7-bis(Bpin)pyrene scaffold can be converted directly and quantitatively into 2,7-dibromopyrene in the same reaction pot using CuBr₂, circumventing the need to isolate the free boronic acid intermediate [1]. This one-pot Bpin→Br transformation contrasts with the traditional multi-step synthesis of 2,7-dibromopyrene via tedious Birch reduction–isomerisation–bromination sequences starting from pyrene or 4,5-dihydropyrene, which require column chromatography at multiple stages and suffer from low overall yields (<20% over three steps) [2]. From the same 2,7-bis(Bpin)pyrene precursor, six additional 2,7-bis(R)-pyrene derivatives (R = BF₃K, Br, OH, B(OH)₂, OTf) are accessible via simple one- or two-step derivatisation strategies, enabling orthogonal reactivity for Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig cross-coupling [3].

Functional group interconversion 2,7-Dibromopyrene Boronate-to-halide exchange Synthetic diversification

Highest-Impact Research and Industrial Application Scenarios for Pyrene-2,7-bis(boronic acid pinacol ester) Based on Verified Quantitative Performance Data


C₂-Symmetric Monomer for Covalent Organic Frameworks (COFs) with Defined Pore Geometry

The 2,7-disubstitution pattern provides a 180° bond angle between the two Bpin reactive sites, making pyrene-2,7-bis(Bpin)₂ an ideal linear ditopic linker for boronate-ester-linked 2D COFs such as TP-COF and Py-DBA-COF [1]. The 94–97% synthesis yield and ≥97.0% commercial purity minimise monomer-derived defects during solvothermal COF crystallisation, enabling higher BET surface areas and improved crystallinity compared to frameworks built from less pure regioisomeric mixtures [2]. The nodal-plane photophysics further allow the resulting COFs to retain pyrene-like S₂←S₀ absorption while showing enhanced S₁←S₀ oscillator strength, which is valuable for luminescent COF applications [3].

Luminescent Building Block for OLED and Organic Photovoltaic (OPV) Materials Requiring High Fluorescence Quantum Yield

With a measured Φf = 0.88 in degassed toluene and a radiative lifetime of 41 ns, 2,7-bis(Bpin)pyrene outperforms both unsubstituted pyrene (Φf = 0.64) and the 1-substituted isomer (Φf = 0.81) as a precursor for emissive materials [1]. After Suzuki–Miyaura cross-coupling with aryl halides bearing donor or acceptor groups, the resulting 2,7-diarylpyrenes maintain high quantum yields (0.19–0.93 across the library), enabling rational tuning of emission wavelength while preserving brightness—a combination that is difficult to achieve with 1-substituted pyrene derivatives where strong substituent effects on both S₁ and S₂ bands lead to spectral broadening and loss of fine structure [2].

Regiospecific Cross-Coupling Partner for Donor–Acceptor Pyrene Chromophores in Nonlinear Optical (NLO) and Two-Photon Absorption Studies

The S₁←S₀ extinction coefficient of 5,000 M⁻¹cm⁻¹ and the retention of a well-resolved S₂←S₀ band at 339 nm provide a clean spectroscopic handle for constructing donor–π–acceptor systems where the pyrene 2,7-nodal plane ensures electronic decoupling of donor and acceptor groups [1]. The demonstrated conversion of 2,7-bis(Bpin)pyrene to 2,7-di(arylethynyl)pyrenes (via Sonogashira coupling after Bpin→I exchange) and to 2,7-di(diarylamino)pyrenes (via Buchwald–Hartwig coupling after Bpin→OTf conversion) enables access to push–pull chromophores with systematically tunable HOMO–LUMO gaps [2]. The availability of single-crystal X-ray structures for multiple derivatives (including 4, 5, 7, 12, 18, 19, 21, 23, 26, 28–31) also provides structural validation critical for computational modelling and patent filings [3].

Scalable Precursor for 2,7-Disubstituted Pyrene Pharmaceutical and Agrochemical Intermediates via Orthogonal Functionalisation

The one-pot Bpin→Br conversion using CuBr₂ enables rapid access to 2,7-dibromopyrene without isolating sensitive boronic acid intermediates, which is a key advantage for process chemistry scale-up [1]. The orthogonal reactivity of the Bpin group—stable to many reaction conditions yet readily convertible to BF₃K (for Suzuki coupling), OH (for etherification), B(OH)₂ (for Chan–Lam coupling), or OTf (for cross-coupling)—means that a single procurement of 2,7-bis(Bpin)pyrene supports multiple parallel medicinal chemistry or agrochemical discovery workflows [2]. This consolidation reduces the total number of CRO-synthesised intermediates required and simplifies regulatory documentation for impurity profiling [3].

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